

Alternative synthetic routes to 3-alkynylpyridines without Sonogashira coupling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trimethylsilyl)ethynylpyridine

Cat. No.: B1587498

[Get Quote](#)

Direct C-H Alkynylation: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The direct alkynylation of the pyridine C-H bond at the 3-position is a highly desirable but challenging transformation.

Nickel-Catalyzed C3-H Alkynylation

Recent advancements have demonstrated the potential of nickel catalysis to achieve selective C3-alkenylation of pyridines, a strategy that can be conceptually extended to alkynylation.[\[1\]](#)[\[2\]](#) The key to overcoming the intrinsic preference for C2/C4 functionalization lies in the design of specialized ligands that can direct the catalyst to the desired position.

A bifunctional N-heterocyclic carbene (NHC) ligand, for instance, can incorporate a Lewis acidic moiety (e.g., aluminum) that coordinates to the pyridine nitrogen. This coordination orients the pyridine ring in a way that facilitates the nickel-catalyzed C-H activation and subsequent coupling with an alkyne at the C3 position.[\[1\]](#) While this method has been primarily demonstrated for alkenylation, its adaptation for alkynylation represents a promising frontier.

Experimental Protocol: Nickel-Catalyzed C3-H Alkenylation of Pyridine (Conceptual Adaptation for Alkynylation)

- Reaction Setup: To an oven-dried vial is added $\text{Ni}(\text{cod})_2$ (5 mol%), the bifunctional NHC ligand (10 mol%), and the pyridine substrate (1.0 equiv). The vial is sealed and brought into a glovebox.
- Reagent Addition: A solution of the alkyne (1.2 equiv) and a Lewis acid co-catalyst (e.g., AlMe_3) in an anhydrous solvent (e.g., toluene) is added.
- Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 h).
- Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography.

Rhodium(III)-Catalyzed C-H Alkynylation

Rhodium(III) catalysis has also shown promise for the C-H functionalization of pyridines.^{[3][4]} By employing a directing group on the pyridine ring, the rhodium catalyst can be guided to a specific C-H bond for activation and subsequent reaction with an alkyne. While many examples focus on C2 or C4 functionalization, careful selection of the directing group and reaction conditions can favor C3-alkynylation. This approach often requires a subsequent step to remove the directing group.

Diagram: General Workflow for Directed C-H Alkynylation

Directed C-H Alkynylation

Pyridine with Directing Group (DG)

Reaction Setup

Rh(III) or Ni(II) Catalyst + Alkyne

Catalytic Cycle

C-H Activation at C3

Alkynylation

Post-reaction

Removal of Directing Group

3-Alkynylpyridine

Decarboxylative Alkynylation

Pyridine-3-carboxylic acid

Activation of Carboxylic Acid

Ni or Fe Catalyst + Alkyne Source

Catalytic Cycle

Decarboxylative Coupling

Product Formation + CO₂

3-Alkynylpyridine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β -Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alternative synthetic routes to 3-alkynylpyridines without Sonogashira coupling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587498#alternative-synthetic-routes-to-3-alkynylpyridines-without-sonogashira-coupling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com